molecular formula C17H15Cl2FN2S B5187514 1-[(3,4-dichlorophenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine

1-[(3,4-dichlorophenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine

Cat. No. B5187514
M. Wt: 369.3 g/mol
InChI Key: VXSJHKSNCSKCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DCFP is a piperazine derivative that has been shown to have a wide range of biological activities. It was first synthesized in 2005 by researchers at the University of California, San Francisco. Since then, it has been studied extensively for its potential use in a variety of scientific applications.

Mechanism of Action

The exact mechanism of action of DCFP is not fully understood, but it is believed to act as a partial agonist at serotonin and dopamine receptors. It has also been shown to have activity at adrenergic receptors.
Biochemical and Physiological Effects:
DCFP has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of neuronal firing. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of DCFP is its broad range of biological activity, which makes it a useful tool for studying a variety of different biological systems. However, its potency and selectivity can vary depending on the specific receptor site being targeted, which can make it difficult to interpret results.

Future Directions

There are a number of different future directions for research on DCFP. One area of interest is its potential use as a therapeutic agent for the treatment of psychiatric disorders, such as anxiety and depression. Another area of interest is its potential use as a tool for studying the role of different neurotransmitter systems in the brain. Finally, there is also interest in developing new analogs of DCFP with improved potency and selectivity for specific receptor sites.

Synthesis Methods

The synthesis of DCFP involves a multi-step process that starts with the reaction of 3,4-dichlorobenzoyl chloride with thiourea to form 3,4-dichlorophenyl isothiocyanate. This intermediate is then reacted with 4-fluoroaniline and piperazine to form DCFP.

Scientific Research Applications

DCFP has been studied for its potential use in a variety of scientific applications, including neuroscience, pharmacology, and drug discovery. It has been shown to have activity at a number of different receptor sites, including serotonin, dopamine, and adrenergic receptors.

properties

IUPAC Name

(3,4-dichlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2FN2S/c18-15-6-1-12(11-16(15)19)17(23)22-9-7-21(8-10-22)14-4-2-13(20)3-5-14/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSJHKSNCSKCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dichlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanethione

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